molecular formula C20H15Cl2F3N2O2S B2445821 [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 956755-67-2

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate

Cat. No. B2445821
CAS RN: 956755-67-2
M. Wt: 475.31
InChI Key: HJHGPIRXJHUPKV-UHFFFAOYSA-N
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Description

The compound is also known as [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate . It has a molecular formula of C20H15Cl2F3N2O2S and a molecular weight of 475.3115096 .


Molecular Structure Analysis

The 3D structure of the compound has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are largely determined by its molecular structure. For example, its hydrogen bond interactions contribute to the intermolecular stabilization in the crystal .

Scientific Research Applications

Synthesis and Structural Confirmation

The compound was synthesized and structurally confirmed using various techniques, including 1H NMR , 13C NMR , HRMS , and single-crystal X-ray diffraction . Its chemical formula is C10H12ClN5O2 , with a molecular weight of 269.70. The crystal structure reveals that it consists of a benzene ring and a 1,3,5-triazine ring. Notably, the compound exhibits strong intramolecular hydrogen bonding interactions and three intermolecular hydrogen bonding interactions .

Bioactivities

The preliminary bioassay results indicate several noteworthy activities:

Qin, Y.-G., Yang, Z.-K., Fan, J., Jiang, X., Yang, X.-L., & Chen, J.-L. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. Crystals, 10(4), 245. DOI: 10.3390/cryst10040245

Future Directions

The compound may be considered for further drug design endeavors due to its potential as an 11β-HSD1 inhibitor .

properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2F3N2O2S/c1-27-18(30-11-12-2-6-14(21)7-3-12)16(17(26-27)20(23,24)25)10-29-19(28)13-4-8-15(22)9-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHGPIRXJHUPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate

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